molecular formula C20H22FNO3 B6418212 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091075-11-4

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6418212
CAS No.: 1091075-11-4
M. Wt: 343.4 g/mol
InChI Key: IYGVREOGWACSJG-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound with a molecular formula of C20H20FNO3. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and an oxan-4-ylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under controlled conditions.

    Introduction of the fluorine atom: Fluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)-2-nitropropene
  • 2-fluoro-N-(4-methoxyphenyl)acetamide

Uniqueness

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-9-5-3-7-16(18)20(10-12-25-13-11-20)14-22-19(23)15-6-2-4-8-17(15)21/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGVREOGWACSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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